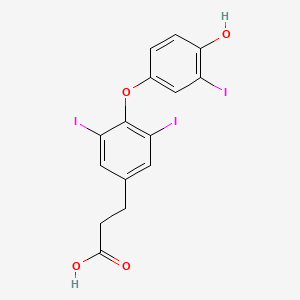

Thyropropic acid

Descripción general

Descripción

Thyropropic acid, also known as 3,5,3'-triiodothyropropionic acid (T3P), is a derivative related to thyroid hormones. It is studied for its unique structure-activity relationships, especially its molecular structure and potential biological activities. The interest in this compound stems from its deviation from other thyroid hormone analogues, suggesting distinct metabolic and activity control mechanisms compared to other hormone metabolites (Cody, 1988).

Synthesis Analysis

The synthesis of this compound analogues involves advanced chemical procedures aimed at optimizing the molecule's biological activity. For instance, the synthesis and analysis of thyrotropin-releasing hormone (TRH) analogues have provided insights into structural variations and their effects on central nervous system activity, despite this compound's differing chemical identity. These synthesis efforts highlight the complex chemistry involved in creating analogues with potential therapeutic applications (Szirtes et al., 1986).

Molecular Structure Analysis

The crystal and molecular structures of this compound, determined through studies, reveal its unusual conformation. This deviation suggests that this compound's activity and metabolism could be distinct from other thyroid hormone analogues, with implications for its biological roles and potential therapeutic applications (Cody, 1988).

Chemical Reactions and Properties

While specific studies on this compound's chemical reactions and properties are limited, research on related compounds, such as thymidylate synthase inhibitors, provides a foundation for understanding the chemical behavior of thyroid hormone derivatives. These studies delve into the synthesis, biological evaluation, and structure-based design of inhibitors, offering a window into the complex chemical interactions and potential therapeutic targets of compounds like this compound (Webber et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application and study. The crystallization of TRH, a related compound, as a tartrate, demonstrates the importance of understanding these physical properties for the purification, analysis, and application of thyroid hormone derivatives (Hatanaka et al., 1974).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are fundamental to the functionality and potential therapeutic use of this compound. Research into the synthesis and biological activity of TRH analogues offers insights into the chemical properties that influence biological activity, highlighting the complex interplay between chemical structure and biological function (Szirtes et al., 1986).

Aplicaciones Científicas De Investigación

Receptor Affinity and Therapy for Thyroid Hormone Resistance

Thyropropic acid, specifically 3,5,3'-triiodothyropropionic acid (Triprop), shows promise in therapy for resistance to thyroid hormone. Research indicates that Triprop and its analogs have a higher affinity for the thyroid hormone receptor-beta 1 (TR beta 1) than T3, a naturally occurring thyroid hormone. This higher affinity could make these compounds effective in treating conditions like resistance to thyroid hormone, which is characterized by mutations in the TR beta 1 gene. Studies involving transient cotransfections with thyroid hormone receptors (TRs) in COS-1 cells have shown that Triprop can induce higher transcriptional activation compared to T3 in both wild-type and mutant TR beta 1s. This suggests that Triprop could have beneficial effects in patients with various mutations of TR beta 1, which are implicated in thyroid hormone resistance (Takeda, Suzuki, Liu, & Degroot, 1995).

Pharmacological Enhancements of Thyroid-Stimulating Hormone

In the realm of enhancing thyroid-stimulating hormone (TSH) therapies, carbohydrate-mediated polyethylene glycol conjugation of TSH has been explored to improve its pharmacological properties. This technique prolongs plasma half-life by preventing kidney filtration and potential carbohydrate-mediated clearance. The development of a long-acting recombinant human TSH (rhTSH) with improved pharmacokinetics and pharmacodynamics demonstrates the potential of this approach in enhancing patient convenience and reducing side effects associated with rapid serum TSH elevation. Such advancements could significantly impact the treatment and follow-up of thyroid cancer patients (Park et al., 2013).

Metabolic Effects on Cholesterol Levels

The influence of thyroactive compounds, including Triprop, on serum and liver cholesterol levels has been investigated. Studies in rats have demonstrated that Triprop can lower serum and liver cholesterol levels, highlighting its potential in managing cholesterol-related disorders. This research underscores the broader metabolic implications of thyroactive compounds beyond their primary thyroid-related functions (Kritchevsky, Moynihan, & Sachs, 1961).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thyropropic acid primarily targets the Thyroid Hormone Receptor Alpha (THRA) and Thyroid Hormone Receptor Beta (THRB) . These receptors are nuclear hormone receptors that play a crucial role in the regulation of metabolic processes and development in the body .

Mode of Action

This compound acts as a potent antagonist of thyroid hormone receptors . It binds to the thyroid hormone receptors, thereby inhibiting the normal function of thyroid hormones . This interaction results in changes in the metabolic processes regulated by these hormones .

Biochemical Pathways

These include various metabolic processes, development, and differentiation pathways .

Result of Action

This compound, due to its antagonistic action on thyroid hormone receptors, can alter the normal functioning of these hormones, leading to changes in metabolic processes and development . In preclinical models, this compound has shown antigoitrogenic and anticholesteremic activity.

Propiedades

IUPAC Name |

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRORTNGXAKZJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198998 | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51-26-3 | |

| Record name | Triprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyropropic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYROPROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do thyropropic acid analogs interact with peptide deformylase and what are the downstream effects of this interaction?

A1: The research demonstrates that this compound analogs, particularly [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, act as competitive inhibitors of Escherichia coli PDF []. This means they compete with the natural substrate for binding to the enzyme's active site. While the exact binding mechanism isn't fully elucidated in the paper, the presence of a carboxylate group is deemed essential for activity, suggesting its involvement in binding to the enzyme. Inhibiting PDF, a metalloenzyme crucial for bacterial protein maturation, ultimately disrupts bacterial growth and proliferation.

Q2: What is the structure-activity relationship (SAR) observed for this compound analogs in inhibiting peptide deformylase?

A2: The study identifies key structural features impacting the inhibitory activity of this compound analogs against PDF []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)

![1H-Pyrido[3,4-b]indol-1-one, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B1211700.png)

![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)

![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)

![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)

![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)